molecular formula C9H12O4 B11083874 3,8-Dimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione CAS No. 3048-76-8

3,8-Dimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione

Cat. No.: B11083874
CAS No.: 3048-76-8
M. Wt: 184.19 g/mol
InChI Key: QAMHNBFRAXJYEI-UHFFFAOYSA-N
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Description

3,8-Dimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione is a chemical compound with the molecular formula C9H12O4. It is known for its unique spirocyclic structure, which consists of two oxygen atoms forming a spiro linkage between two carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,8-Dimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione can be achieved through several methods. One efficient approach involves the gold-catalyzed cyclization of 2,2-bis(3-arylprop-2-yn1-yl)malonic acid. This reaction proceeds smoothly under mild conditions, yielding the desired product in high yields . Another method involves the reaction of 8-substituted 3-bromoacetyl-3,8-dimethyl-2,7-dioxaspiro[4.4]nonane-1,6-diones with thiourea and substituted thioureas under Hansch reaction conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

3,8-Dimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include gold(I) catalysts for cyclization reactions and thiourea for substitution reactions . The reaction conditions are typically mild, with reactions proceeding smoothly at room temperature or slightly elevated temperatures.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the gold-catalyzed cyclization of 2,2-bis(3-arylprop-2-yn1-yl)malonic acid yields substituted 3,8-dibenzyl-2,7-dioxaspiro[4.4]nonane-1,6-diones .

Mechanism of Action

The mechanism of action of 3,8-Dimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The presence of reactive functional groups within the molecule allows it to participate in various chemical reactions, which may contribute to its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 1,6-Dioxaspiro[4.4]nonane-2,7-dione
  • 4,4-Dihydroxypimelic acid dilactone
  • Spirodilactone

Uniqueness

3,8-Dimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione is unique due to its specific spirocyclic structure and the presence of two methyl groups at positions 3 and 8. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties .

Properties

CAS No.

3048-76-8

Molecular Formula

C9H12O4

Molecular Weight

184.19 g/mol

IUPAC Name

3,8-dimethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione

InChI

InChI=1S/C9H12O4/c1-5-3-9(7(10)12-5)4-6(2)13-8(9)11/h5-6H,3-4H2,1-2H3

InChI Key

QAMHNBFRAXJYEI-UHFFFAOYSA-N

Canonical SMILES

CC1CC2(CC(OC2=O)C)C(=O)O1

Origin of Product

United States

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